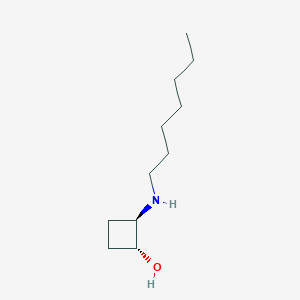

trans-2-(Heptylamino)cyclobutan-1-ol

Overview

Description

Molecular Structure Analysis

The molecular structure of “trans-2-(Heptylamino)cyclobutan-1-ol” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

Specific chemical reactions involving “trans-2-(Heptylamino)cyclobutan-1-ol” are not mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(Heptylamino)cyclobutan-1-ol” are not specified in the available resources .Scientific Research Applications

Pharmaceutical Testing

trans-2-(Heptylamino)cyclobutan-1-ol: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise structure and purity make it an ideal candidate for ensuring the accuracy of analytical methods in drug development.

Drug Synthesis

This compound serves as a chiral building block in drug synthesis. Its unique structure contributes to the creation of new pharmaceuticals, particularly in the development of drugs with specific enantiomeric properties.

Asymmetric Catalysis

In chemistry, trans-2-(Heptylamino)cyclobutan-1-ol exhibits potential in asymmetric catalysis. The compound’s chirality is advantageous in reactions that produce one enantiomer preferentially, which is crucial for the synthesis of biologically active molecules.

Materials Science

Biotechnology

Pharmacology

Cyclobutane-containing compounds like trans-2-(Heptylamino)cyclobutan-1-ol are significant in pharmacology. They are part of the synthesis of natural products that exhibit potent biological activities, including terpenoids, alkaloids, and steroids .

Environmental Science

While specific applications in environmental science are not directly cited, the compound’s role in pharmaceutical testing and potential in drug synthesis suggests its indirect impact on environmental biotechnology and pollution control through the development of environmentally friendly pharmaceutical processes .

Analytical Methods

trans-2-(Heptylamino)cyclobutan-1-ol: is relevant in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques to determine the presence and concentration of other substances .

Mechanism of Action

Target of Action

Cyclobutanes are distributed widely in a large class of natural products featuring diverse pharmaceutical activities . They are prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Mode of Action

The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This chemical reaction could potentially influence the interaction of “trans-2-(Heptylamino)cyclobutan-1-ol” with its targets.

Biochemical Pathways

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . They are involved in the synthesis of various drugs and natural products .

Pharmacokinetics

Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .

Result of Action

Cyclobutane-containing compounds are known to exhibit diverse biological activities with potential medicinal value .

Action Environment

The cyclobutane motif is biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,2R)-2-(heptylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-4-5-6-9-12-10-7-8-11(10)13/h10-13H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNTWJVVUVDXDS-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Heptylamino)cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

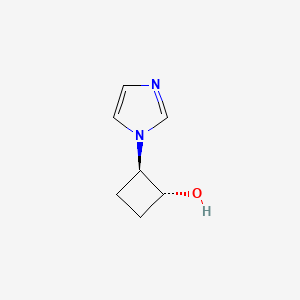

![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)

![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)

![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)

![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

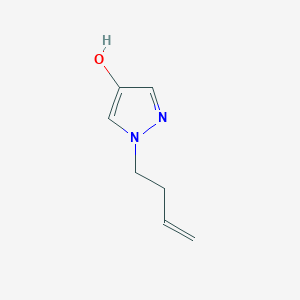

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)